molecular formula C19H29NO3 B6940623 N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-3,3-dimethylbutan-2-amine

N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-3,3-dimethylbutan-2-amine

Cat. No.: B6940623
M. Wt: 319.4 g/mol
InChI Key: CNGFFDIAOFLPLT-UHFFFAOYSA-N
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Description

N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-3,3-dimethylbutan-2-amine: is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, an oxane ring, and a dimethylbutanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-3,3-dimethylbutan-2-amine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.

    Oxane Ring Formation: The oxane ring is synthesized through the reaction of an appropriate diol with an epoxide under acidic conditions.

    Amine Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-3,3-dimethylbutan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated amine products.

Scientific Research Applications

N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-3,3-dimethylbutan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-3,3-dimethylbutan-2-amine involves its interaction with specific molecular targets. The benzodioxole moiety may interact with aromatic amino acids in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-3,3-dimethylbutan-2-amine: can be compared with other compounds containing benzodioxole and oxane rings, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity not commonly found in simpler analogs.

Properties

IUPAC Name

N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-3,3-dimethylbutan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-14(18(2,3)4)20-12-19(7-9-21-10-8-19)15-5-6-16-17(11-15)23-13-22-16/h5-6,11,14,20H,7-10,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGFFDIAOFLPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NCC1(CCOCC1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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